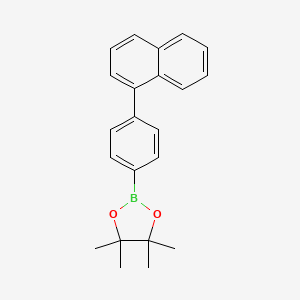

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its boronic ester functional group, which is known for its stability and reactivity in various chemical transformations. The presence of the naphthyl and phenyl groups further enhances its utility in synthetic applications, making it a valuable intermediate in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the reaction of 4-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki coupling conditions. The reaction is carried out in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Grignard reagents or organolithium compounds in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boranes.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Electronics

OLEDs (Organic Light Emitting Diodes) :

TMDB is utilized as a key material in the fabrication of OLEDs due to its excellent photophysical properties. The compound's structure allows for efficient charge transport and light emission. Research indicates that TMDB-based OLEDs exhibit high brightness and efficiency, making them suitable for display technologies and lighting applications .

PLEDs (Polymer Light Emitting Diodes) :

Similar to OLEDs, TMDB is also used in PLEDs. Its incorporation into polymer matrices enhances the electrical conductivity and stability of the devices. Studies show that devices utilizing TMDB can achieve longer operational lifetimes and improved color purity .

Material Science

Synthesis of Functional Materials :

TMDB serves as a precursor for synthesizing various functional materials. Its boron atom can form coordination complexes with different ligands, leading to the development of novel materials with tailored properties for catalysis and sensing applications. The versatility of TMDB in creating diverse chemical environments makes it a valuable building block in material science .

Nanocomposites :

Incorporating TMDB into nanocomposite materials has been shown to enhance mechanical properties and thermal stability. These composites are explored for applications in packaging, automotive parts, and construction materials where enhanced durability is required .

Medicinal Chemistry

Drug Development :

The unique structural features of TMDB allow it to interact selectively with biological targets. Research has identified its potential as a drug candidate in treating various diseases, including cancer. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented in preclinical studies .

Boron Neutron Capture Therapy (BNCT) :

TMDB's boron content makes it an attractive candidate for BNCT, a targeted cancer treatment modality. In this therapy, boron-containing compounds are preferentially taken up by tumor cells and subsequently irradiated with thermal neutrons to induce localized cell death. TMDB has shown promise in enhancing the efficacy of BNCT protocols .

Mécanisme D'action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparaison Avec Des Composés Similaires

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

4,4,5,5-Tetramethyl-2-(4-(phenyl)phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the naphthyl group, resulting in different reactivity and applications.

4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane: Contains a pyridyl group, which imparts different electronic properties and reactivity.

4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)phenyl)-1,3,2-dioxaborolane:

The uniqueness of this compound lies in its combination of the naphthyl and phenyl groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.

Activité Biologique

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound with significant potential in biological applications due to its unique structural properties. This compound features a boronic ester functional group that is known for its stability and reactivity in various chemical transformations. The presence of naphthyl and phenyl groups enhances its utility in synthetic applications and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C22H23BO2 |

| Molecular Weight | 330.228 g/mol |

| CAS Number | 1028729-05-6 |

| Density | 1.10 g/cm³ |

| Boiling Point | 457.4 °C at 760 mmHg |

| LogP | 4.806 |

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom. Boron compounds are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biological applications such as:

- Fluorescent Probes: The compound is utilized in the development of fluorescent probes for biological imaging and detection.

- Drug Development: It may serve as a scaffold for designing novel therapeutic agents targeting specific receptors or enzymes.

Case Studies

Recent studies have highlighted the compound's potential in various applications:

- P2Y14 Receptor Antagonism: Research indicates that modifications of similar compounds can lead to effective antagonists for the P2Y14 receptor, which plays a role in inflammatory responses. Structure-activity relationship (SAR) studies suggest that compounds with similar boronic structures can inhibit neutrophil motility, potentially aiding in the treatment of inflammatory diseases .

- Fluorescent Imaging: A study demonstrated the use of boron-based compounds in developing fluorescent sensors that can selectively bind to target biomolecules, enhancing imaging techniques used in cellular biology .

- Synthesis of Complex Organic Molecules: The compound is utilized as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of complex organic molecules that may possess biological activity .

Applications in Biological Research

The compound has been investigated for various applications:

- Synthesis of Therapeutics: Its ability to form stable complexes with biomolecules makes it a candidate for drug design.

- Biomolecular Sensors: The development of sensors using this compound has shown promise in detecting specific biomolecules due to its fluorescence properties.

Comparative Analysis with Similar Compounds

A comparison with other boronic esters reveals distinct advantages:

| Compound Name | Key Features |

|---|---|

| 4,4,5,5-Tetramethyl-2-(4-(phenyl)phenyl)-1,3,2-dioxaborolane | Lacks naphthyl group; different reactivity |

| 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane | Contains pyridyl group; alters electronic properties |

The unique combination of naphthyl and phenyl groups in our compound provides distinct electronic and steric properties that enhance its reactivity and utility in organic synthesis.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-12-17(13-15-18)20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXXCEUPVUCFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.